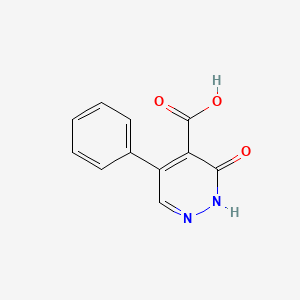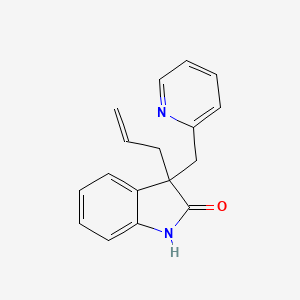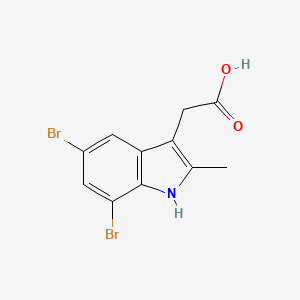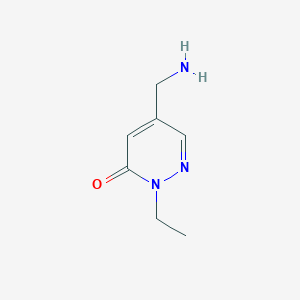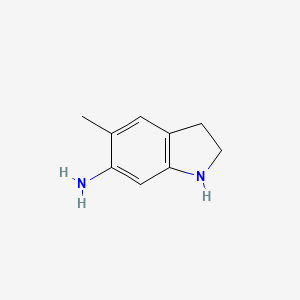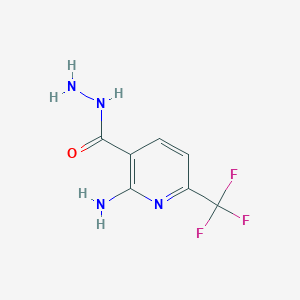
Uracil, 3,6-dimethyl-5-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil, 3,6-dimethyl-5-ethyl-, also known by its IUPAC name 5-ethyl-3,6-dimethylpyrimidine-2,4(1H,3H)-dione , is a heterocyclic compound. It belongs to the pyrimidine family and shares structural similarities with uracil, a naturally occurring nucleobase found in RNA. The additional methyl and ethyl groups at specific positions modify its properties and reactivity.
Vorbereitungsmethoden
a. Synthetic Routes
Several synthetic methods lead to the formation of 3,6-dimethyl-5-ethyluracil. Here are some notable approaches:
-
Alkylation of Uracil Derivatives
- Alkylation reactions introduce alkyl groups at specific positions. For instance, starting from uracil, selective alkylation at the 5-position followed by methylation at the 6-position yields the desired compound.
- Nucleophilic substitution of halogenated uracil derivatives can also be employed to introduce substituents.
-
Cyclization Strategies
- Cyclization reactions can form the six-membered heterocyclic ring of 3,6-dimethyl-5-ethyluracil.
- Various cyclization conditions and reagents can be explored to achieve this transformation.
b. Industrial Production
The industrial-scale synthesis of 3,6-dimethyl-5-ethyluracil typically involves optimized versions of the above methods. specific proprietary processes may vary among manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-dimethyl-5-ethyluracil undergoes various chemical reactions, including:
Oxidation: Oxidative processes can modify the methyl and ethyl groups.
Reduction: Reduction reactions may alter functional groups.
Substitution: Substituents can be replaced by other groups.
Annulation: Formation of annelated derivatives (e.g., fused rings).
Common Reagents and Major Products
Methylation: Methylation agents (e.g., methyl iodide) yield 3,6-dimethyl-5-ethyluracil.
Alkylation: Alkyl halides (e.g., ethyl bromide) introduce the ethyl group.
Cyclization: Cyclizing agents (e.g., Lewis acids) form the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
3,6-dimethyl-5-ethyluracil finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying nucleobase modifications and interactions.
Medicine: Investigating potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The precise mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly affecting nucleic acid metabolism or protein function.
Vergleich Mit ähnlichen Verbindungen
3,6-dimethyl-5-ethyluracil stands out due to its unique combination of methyl and ethyl substituents. Similar compounds include uracil derivatives with different alkyl groups or additional functional moieties.
Eigenschaften
CAS-Nummer |
90197-47-0 |
|---|---|
Molekularformel |
C8H12N2O2 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
5-ethyl-3,6-dimethyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-4-6-5(2)9-8(12)10(3)7(6)11/h4H2,1-3H3,(H,9,12) |
InChI-Schlüssel |
OOKYGLJIVQNEGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(NC(=O)N(C1=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl (4aR,8aR)-4-benzyl-3-oxo-5,7,8,8a-tetrahydro-4aH-pyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B13109603.png)


